molecular formula C8H4N2O2 B061569 3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile CAS No. 162035-85-0

3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile

Cat. No.: B061569
CAS No.: 162035-85-0
M. Wt: 160.13 g/mol
InChI Key: APYFEOFOBYJQLH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanophenylhydroxylamine with an appropriate carbonyl compound . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile can be compared with other isoxazole derivatives, such as:

Properties

IUPAC Name

3-oxo-1,2-benzoxazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2/c9-4-5-1-2-7-6(3-5)8(11)10-12-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYFEOFOBYJQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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